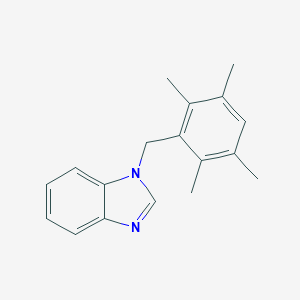

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

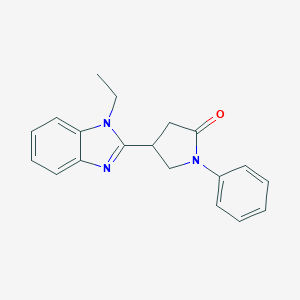

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “1-(2,3,5,6-tetramethylbenzyl)” part suggests that a benzyl group with four methyl groups attached to the benzene ring is attached to the first position of the benzimidazole .

Molecular Structure Analysis

The molecular structure of “1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole” would consist of a benzimidazole core with a tetramethylbenzyl group attached at the 1-position . The benzimidazole core is planar due to the conjugation of the p-orbitals across the whole ring system .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The tetramethylbenzyl group may influence the reactivity of the benzimidazole core .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature and are weakly basic due to the nitrogen atom in the imidazole ring .Scientific Research Applications

Antimicrobial and Antifungal Applications

- Benzimidazole derivatives, including those related to 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole, have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as against fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). This suggests a potential for developing new antimicrobial agents from benzimidazole derivatives.

Catalytic Activity in Organic Synthesis

- Palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, potentially including the tetramethylbenzyl benzimidazole structure, have demonstrated catalytic activity in Mizoroki–Heck coupling reactions. These findings indicate the utility of benzimidazole derivatives in facilitating carbon-carbon bond formation, an essential reaction in organic synthesis and pharmaceutical drug development (Hayati Türkmen et al., 2009).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim, a benzimidazole derivative, have been explored for sustained release in agricultural applications to prevent and control fungal diseases. This approach aims at enhancing the efficacy of fungicides while reducing their environmental and human toxicity (E. Campos et al., 2015).

Antiviral Activity

- Certain benzimidazole compounds have been investigated for their inhibitory effects on enterovirus replication, targeting nonstructural proteins crucial for viral RNA synthesis. This suggests the potential of benzimidazole derivatives in developing antiviral therapeutics (A. D. De Palma et al., 2008).

Mechanism of Action

Properties

IUPAC Name |

1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-12-9-13(2)15(4)16(14(12)3)10-20-11-19-17-7-5-6-8-18(17)20/h5-9,11H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHMZYKOGGVIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C=NC3=CC=CC=C32)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B384970.png)

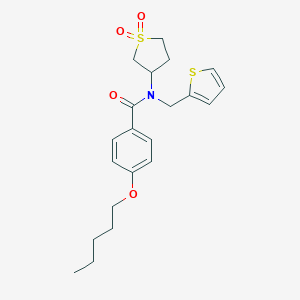

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-(pentyloxy)benzamide](/img/structure/B384972.png)

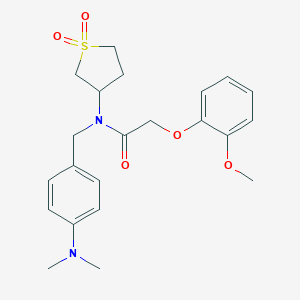

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B384976.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-ethoxybenzamide](/img/structure/B384979.png)

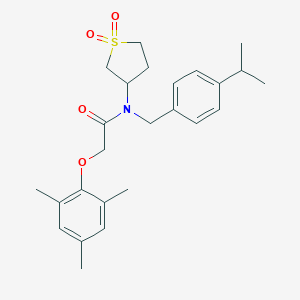

![N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide](/img/structure/B384983.png)

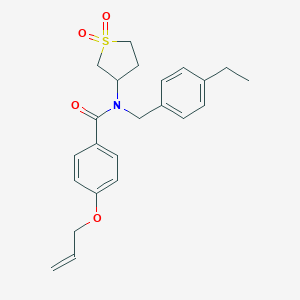

![prop-2-enyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B384987.png)